cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAWFFHKIMXTPI-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122049 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820570-43-1 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820570-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate typically involves the reaction of tert-butyl 4-methylpiperidine-1,4-dicarboxylate with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in publicly available sources. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is being investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, including:
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects and could be developed into treatments for neurodegenerative diseases.
- Anti-cancer Activity : Some studies suggest that compounds related to this structure can inhibit tumor growth and induce apoptosis in cancer cells.
Synthetic Methodologies
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The piperidine moiety allows for the construction of more complex structures through various reactions such as alkylation, acylation, and cyclization.
- Chiral Synthesis : The presence of stereocenters in the structure makes it valuable for synthesizing chiral intermediates, which are crucial in producing enantiomerically pure compounds.
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Ester Groups and Substituents
Key structural analogs include cis-1-tert-Butyl 4-ethyl 3-(tert-butyldimethylsilyloxy)piperidine-1,4-dicarboxylate (cis-41) and its trans-isomer (trans-41) . These compounds differ from the target molecule in two critical aspects:
Ester Groups : The target compound has a 4-methyl ester, whereas cis-41 and trans-41 feature a 4-ethyl ester.
Position 3 Substituent : The target compound has a methyl group directly attached to the piperidine ring at position 3, while cis-41 and trans-41 contain a bulkier tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at this position .
Stereochemical Considerations
- The cis/trans isomer ratio for compounds like cis-41 and trans-41 varies significantly (1:1.8 to 1:4.9), indicating that reaction conditions (e.g., temperature, catalysts) critically influence stereochemical outcomes . Smaller substituents, such as a methyl group, may reduce steric hindrance and alter isomer ratios compared to bulkier TBDMS-protected analogs.
Physical and Spectral Properties
| Property | cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate | cis-41 | trans-41 |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ (estimated) | C₁₉H₃₇NO₅Si | C₁₉H₃₇NO₅Si |
| HRMS [M+Na]⁺ | Not reported | 410.2333 (calcd), 410.2335 (found) | Not reported |
| Key Substituents | 3-methyl, 4-methyl ester | 3-TBDMS-O, 4-ethyl ester | 3-TBDMS-O, 4-ethyl ester |
| Configuration | cis | cis | trans |
| Synthetic Yield (%) | Not reported | 79–82 (combined with trans-41) | 79–82 (combined with cis-41) |
The methyl substituent in the target compound may confer greater metabolic stability due to reduced steric bulk .
Biological Activity
Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS: 1334499-78-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- IUPAC Name : 1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate
- Purity : Typically available at 95% purity
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of similar piperidine derivatives. Research indicates that compounds with structural similarities to this compound exhibit significant inhibitory effects against various viruses:
- Inhibition of RSV Replication : Compounds in this class have shown effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, with EC50 values ranging from 5 to 28 μM .
Neuroprotective Effects
The compound's structural characteristics suggest possible neuroprotective effects. Research on NMDA receptors indicates that piperidine derivatives can modulate synaptic transmission and plasticity, which are critical in neuroprotection .
The precise mechanism of action for this compound remains under investigation. However, related compounds have been shown to interact with neurotransmitter systems and exhibit modulatory effects on ion channels:
- NMDA Receptor Modulation : Compounds similar in structure have been shown to act on NMDA receptors, influencing glutamate signaling pathways crucial for cognitive functions .
- Antiviral Mechanisms : The antiviral activity is hypothesized to involve interference with viral replication processes, potentially through inhibition of viral polymerases or other essential enzymes .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereochemical control. For example, a five-step protocol includes:
Lithiation with lithium diisopropylamide (LDA) at -78°C in THF/hexane.
Acidic hydrolysis of intermediates using HCl in 1,4-dioxane.
Palladium-catalyzed coupling under inert atmospheres (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand).
Yields vary significantly with temperature control and catalyst loading, e.g., step 4 achieves 40–100°C conditions for 5.5 h . Optimizing base selection (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity (DMF vs. acetonitrile) can improve yields by 15–20% .
Q. How is stereochemical purity ensured during synthesis, particularly for the cis-configuration?
Stereochemical control relies on chiral auxiliaries or selective crystallization. For example, TBDMS protection of hydroxyl groups in intermediates enables separation of cis/trans diastereomers via flash column chromatography (silica gel, hexane/EtOAc gradients). Ratios of cis:trans products range from 1:1.8 to 1:4.9, depending on steric hindrance during reduction steps . NMR analysis (e.g., coupling constants in H NMR) and chiral HPLC are critical for verifying stereopurity .
Q. What spectroscopic methods are used to characterize this compound?
- H/C NMR : Key signals include δ 1.23 ppm (t-Bu protons), 3.46–3.70 ppm (methoxy and piperidine methyl groups), and carbonyl carbons at ~170 ppm .
- HRMS : [M+Na] peaks (e.g., m/z 410.2335 for related derivatives) confirm molecular weight .
- IR : Stretching frequencies for ester C=O (~1740 cm) and tert-butyl groups (~1360 cm) .
Advanced Research Questions
Q. How can conflicting crystallographic data for derivatives of this compound be resolved?
Discrepancies in crystallographic refinement (e.g., disorder in tert-butyl groups) require high-resolution data and iterative SHELXL refinement. For example, using the SHELX system, anisotropic displacement parameters and TWIN/BASF commands can model twinning or pseudosymmetry in crystals. Rigorous validation with R < 0.05 and GooF ≈ 1.0 is essential .
Q. What mechanistic insights explain side reactions during TBDMS protection or ester reduction?
During TBDMS protection (e.g., using tert-butyldimethylsilyl chloride), competing ester reduction may occur if reducing agents (e.g., LiAlH₄) are not fully quenched. This side reaction produces diol byproducts, detectable via LC-MS or H NMR (e.g., δ 4.0–4.5 ppm for -OH groups). Kinetic studies suggest that low temperatures (-20°C) and controlled reagent stoichiometry minimize this issue .
Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?
The tert-butyl group enhances steric protection of the piperidine nitrogen, reducing undesired nucleophilic reactions. In prodrug design, this group is cleaved under acidic conditions (e.g., HCl in dioxane/water) to release active amines. Comparative studies with ethyl or methyl esters show tert-butyl derivatives exhibit 3–5× higher metabolic stability in hepatic microsomes .
Q. What strategies mitigate challenges in scaling up chromatographic purification of cis/trans isomers?
Flash chromatography with optimized mobile phases (e.g., hexane:EtOAc 8:2 → 6:4) achieves baseline separation. For large-scale batches, simulated moving bed (SMB) chromatography or recrystallization in tert-butyl methyl ether (TBME) improves throughput. Purity >99% is confirmed via GC-MS or chiral-phase HPLC .
Q. How are computational methods (e.g., DFT) applied to predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks on the piperidine ring. For example, methyl group substitution at C3 versus C2 alters activation energies by ~5 kcal/mol, favoring C3 functionalization. These predictions align with experimental C NMR shifts and X-ray crystallography .
Data Contradictions and Validation
Q. How can researchers address discrepancies in reported yields for multi-step syntheses?
Variability arises from trace moisture in solvents (e.g., THF) or catalyst deactivation. Reproducibility requires strict inert conditions (argon/vacuum lines) and fresh catalyst batches. Independent validation via H NMR yield calculations (using 1,3,5-trimethoxybenzene as an internal standard) is recommended .
Q. Why do some studies report undefined toxicity or ecological data for this compound?
Limited ecotoxicological data (e.g., LC50 for algae or fish) reflect its status as a research intermediate. Standard OECD guidelines (e.g., Test No. 201, 202) can be applied to assess acute toxicity. Preliminary Ames tests show no mutagenicity at ≤10 μM, but chronic exposure studies are lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
